2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents. The unique structural feature of this molecule is the 1-cyclopropylcyclobutyl group attached to the boron atom, which introduces steric strain and electronic effects that influence its reactivity and stability. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science.
Properties
Molecular Formula |
C13H23BO2 |
|---|---|
Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13(8-5-9-13)10-6-7-10/h10H,5-9H2,1-4H3 |
InChI Key |
LFPINLJQUZSEDX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclopropanation of alkenes using carbenoid reagents. One common method is the Simmons-Smith reaction, which uses iodomethylzinc iodide formed by the reaction between diiodomethane and a zinc-copper couple . Another approach involves the use of diazo compounds, such as diazomethane, which react with olefins to produce cyclopropanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or cobalt, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound may be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, and distinguishing properties:
Reactivity in Cross-Coupling Reactions
- Target Compound : The fused cyclopropane-cyclobutane moiety creates significant steric hindrance, slowing transmetalation in Suzuki reactions compared to less hindered analogs like 2-cyclobutyl derivatives . However, this steric protection enhances stability against protic solvents.
- Aryl-Substituted Analogs : Compounds with aryl groups (e.g., 4-fluorophenyl, ) exhibit faster coupling rates due to better boron accessibility and resonance stabilization of intermediates .
- Chloro-Substituted Derivatives : 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2020084-22-2) shows higher electrophilicity at boron, favoring reactions with electron-rich partners .
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